molecular formula C20H15N3 B13952031 2-Amino[1,1'-azobisnaphthalene] CAS No. 59823-87-9

2-Amino[1,1'-azobisnaphthalene]

Cat. No.: B13952031
CAS No.: 59823-87-9
M. Wt: 297.4 g/mol
InChI Key: STPJPLTUXYKPEF-UHFFFAOYSA-N
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Description

2-Amino[1,1’-azobisnaphthalene] is an organic compound with the molecular formula C20H15N3 It is a derivative of naphthalene, characterized by the presence of an amino group and an azo linkage between two naphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino[1,1’-azobisnaphthalene] typically involves the diazotization of 2-naphthylamine followed by azo coupling with another molecule of 2-naphthylamine. The reaction conditions generally include:

    Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with another molecule of 2-naphthylamine in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of 2-Amino[1,1’-azobisnaphthalene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino[1,1’-azobisnaphthalene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base, while sulfonation typically involves sulfuric acid or chlorosulfonic acid.

Major Products

    Oxidation: Quinones derived from the naphthalene units.

    Reduction: Hydrazo compounds.

    Substitution: Acylated or sulfonated derivatives of 2-Amino[1,1’-azobisnaphthalene].

Scientific Research Applications

2-Amino[1,1’-azobisnaphthalene] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo linkage.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and non-linear optical materials.

Mechanism of Action

The mechanism of action of 2-Amino[1,1’-azobisnaphthalene] involves its interaction with molecular targets through its amino and azo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Aminonaphthalene: A simpler analog with a single naphthalene unit.

    1,1’-Azobisnaphthalene: Lacks the amino group but contains the azo linkage.

    2-Aminoazobenzene: Contains an azo linkage between a benzene and a naphthalene unit.

Uniqueness

2-Amino[1,1’-azobisnaphthalene] is unique due to the presence of both an amino group and an azo linkage between two naphthalene units

Properties

CAS No.

59823-87-9

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

1-(naphthalen-1-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2

InChI Key

STPJPLTUXYKPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N

Origin of Product

United States

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